molecular formula C14H18ClNO2 B5607803 2-(3-chlorophenoxy)-N-cyclohexylacetamide

2-(3-chlorophenoxy)-N-cyclohexylacetamide

Cat. No.: B5607803
M. Wt: 267.75 g/mol
InChI Key: SFEPGENKHXTUPY-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)-N-cyclohexylacetamide is a synthetic acetamide derivative characterized by a 3-chlorophenoxy moiety attached to an acetamide backbone, where the nitrogen atom is substituted with a cyclohexyl group. The cyclohexyl group confers lipophilicity, which may enhance membrane permeability, while the 3-chlorophenoxy substituent likely influences electronic and steric interactions in biological systems .

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-11-5-4-8-13(9-11)18-10-14(17)16-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEPGENKHXTUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-cyclohexylacetamide typically involves the reaction of 3-chlorophenol with chloroacetyl chloride to form 2-(3-chlorophenoxy)acetyl chloride. This intermediate is then reacted with cyclohexylamine to yield the final product. The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

ATF4 Pathway Inhibition

One of the primary applications of 2-(3-chlorophenoxy)-N-cyclohexylacetamide is as a precursor in developing novel inhibitors for the ATF4 (activating transcription factor 4) pathway. This pathway is crucial in cellular stress responses, particularly in cancer and neurodegenerative diseases. Inhibitors targeting this pathway can potentially modulate protein synthesis and cellular responses to stressors such as UV light and viral infections .

Cancer Research

The compound has been investigated for its potential role in cancer treatment. By inhibiting the ATF4 pathway, it may help reduce tumor growth and improve the efficacy of existing cancer therapies. Research indicates that compounds affecting the integrated stress response (ISR) can enhance transfection efficiency of mRNA therapies, which is critical for delivering therapeutic proteins to cancer cells .

Table 1: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Synthesis of ATF4 InhibitorsDemonstrated effectiveness as a building block for novel inhibitors with potential anti-cancer properties.
mRNA Translation EnhancementShowed that ISRIB, related to this compound, enhances memory and cognitive function by modulating protein synthesis.
Transfection EfficiencyInvestigated co-delivery with anti-inflammatory drugs to enhance IVT-mRNA transfection efficiency in vitro.

Pharmacological Insights

The pharmacological profile of this compound suggests its utility in modulating various pathways involved in stress responses and inflammation. The compound's ability to interact with cellular mechanisms makes it a candidate for further exploration in drug development aimed at treating conditions characterized by dysregulated protein synthesis.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can bind to the active site of enzymes, inhibiting their activity. The cyclohexyl group may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 2-(3-chlorophenoxy)-N-cyclohexylacetamide with structurally related compounds, highlighting key differences in substituents, molecular weight, and physicochemical properties.

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties References
This compound C₁₄H₁₈ClNO₂ ~283.76 (calc.) 3-chlorophenoxy, N-cyclohexyl High lipophilicity (predicted logP >3)
2-(3-Chlorophenoxy)-N-methylacetamide C₉H₁₀ClNO₂ 199.63 3-chlorophenoxy, N-methyl Lower logP (~1.8), smaller substituent
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide C₁₄H₁₇Cl₂NO₂ 314.20 2,3-dichlorophenoxy, N-cyclohexyl Increased halogenation, higher polarity
2-(4-Chlorophenyl)-N-cyclohexylacetamide C₁₄H₁₈ClNO 251.76 4-chlorophenyl (no ether oxygen), N-cyclohexyl Reduced hydrogen-bonding capacity
2-Chloro-N-(3-chloro-2,6-dimethylphenyl)acetamide C₁₀H₁₀Cl₂NO 242.10 3-chloro-2,6-dimethylphenyl, N-acetamide Steric hindrance from methyl groups

Key Observations :

  • Substituent Effects: The position and number of chlorine atoms significantly alter electronic properties. For example, 2,3-dichlorophenoxy derivatives (e.g., N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide) exhibit higher polarity due to increased halogenation compared to mono-chlorinated analogs .
  • Phenoxy vs. Phenyl Groups: Compounds with phenoxy linkages (e.g., this compound) have additional hydrogen-bond acceptors, unlike phenyl-substituted analogs (e.g., 2-(4-chlorophenyl)-N-cyclohexylacetamide), which may reduce solubility .
Antimicrobial Activity

QSAR studies on chloroacetamides reveal that electron-withdrawing groups (e.g., –Cl, –NO₂) at meta or para positions enhance antimicrobial efficacy. For instance:

  • This compound: Predicted to exhibit moderate activity against S. aureus and C. albicans due to its lipophilic cyclohexyl group, which facilitates membrane interaction .
  • N-Cyclohexyl-2-(2-methylquinoxalin-3-ylthio)acetamide: Shows potent activity against E. coli (MIC ~13 µmol/L) attributed to the thioether and quinoxalinyl groups, which are absent in the target compound .
  • 2-Chloro-N-(3-nitrophenyl)acetamide : Demonstrates higher activity than N-methyl derivatives, emphasizing the role of nitro groups in enhancing electron-withdrawing effects .
Herbicidal Activity
  • 2-(3-Chlorophenoxy)propanoic acid (Cloprop): A commercial herbicide with structural similarity to the target compound. The absence of a cyclohexyl group in Cloprop reduces persistence, whereas the cyclohexyl substituent in this compound may prolong soil retention .

Biological Activity

2-(3-chlorophenoxy)-N-cyclohexylacetamide is an organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound belongs to the class of amides, characterized by the presence of a chlorophenoxy group attached to an acetamide moiety, with a cyclohexyl group as a substituent. The cyclohexyl group may enhance the compound's stability and binding affinity, making it a subject of interest in various biological studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H18ClNO2
  • Molecular Weight : 273.75 g/mol

Synthesis

The synthesis typically involves the reaction of 3-chlorophenol with chloroacetyl chloride to produce 2-(3-chlorophenoxy)acetyl chloride, followed by reaction with cyclohexylamine. Common reagents include triethylamine to neutralize hydrochloric acid produced during the reaction. The overall reaction can be summarized as:

3 chlorophenol+chloroacetyl chloride2 3 chlorophenoxy acetyl chloride\text{3 chlorophenol}+\text{chloroacetyl chloride}\rightarrow \text{2 3 chlorophenoxy acetyl chloride}
2 3 chlorophenoxy acetyl chloride+cyclohexylamine2 3 chlorophenoxy N cyclohexylacetamide\text{2 3 chlorophenoxy acetyl chloride}+\text{cyclohexylamine}\rightarrow \text{2 3 chlorophenoxy N cyclohexylacetamide}

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group is believed to bind to the active sites of enzymes, potentially inhibiting their activity. The cyclohexyl group may enhance binding affinity and specificity, which is critical for therapeutic applications.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Enzyme Inhibition : Studies have shown that similar amides can inhibit enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Antimicrobial Activity : Some derivatives have demonstrated activity against bacteria and fungi, indicating possible use as antimicrobial agents.
  • Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures may reduce inflammation markers in vitro.

Case Studies and Research Findings

  • Enzyme Inhibition Study :
    A study on related compounds demonstrated their ability to inhibit urease, an enzyme critical for certain bacterial infections. This inhibition could lead to the development of new treatments for conditions like peptic ulcers caused by Helicobacter pylori .
  • Cytotoxicity Assays :
    Research on structurally related compounds revealed varying levels of cytotoxicity against different human tumor cell lines. While specific data on this compound is limited, these findings suggest that similar compounds might exhibit selective toxicity towards cancer cells while sparing normal cells .

Comparative Analysis

CompoundBiological ActivityReference
This compoundPotential enzyme inhibitor
6,8-Dichloro-3-formylchromoneAnti-H. pylori, urease inhibition
6,8-Dibromo-3-formylchromonePotent urease inhibitor

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